3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2, 3-d]pyridino[1,2-a]pyrimidin-5-one
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Overview
Description
3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one typically involves multiple steps, including the formation of the pyridino and pyrimidinone rings, followed by the introduction of the sulfonyl and fluorophenyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the fused ring systems.
Sulfonylation: using sulfonyl chlorides in the presence of a base.
Fluorination: using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and sulfonyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting their activity or modulating their function.
Interfering with cellular processes: Such as signal transduction or gene expression.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: Investigated for its antimicrobial properties.
Benzo[4,5]imidazo[1,2-a]pyridine: Explored for its potential as an anti-cancer agent.
Uniqueness
3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H19FN4O3S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
7-benzyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H19FN4O3S/c1-16-6-5-13-29-23(16)28-24-20(25(29)31)14-21(34(32,33)19-11-9-18(26)10-12-19)22(27)30(24)15-17-7-3-2-4-8-17/h2-14,27H,15H2,1H3 |
InChI Key |
QEEBHQBGAQFVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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